molecular formula C17H34O4 B12673819 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate CAS No. 85376-06-3

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate

Cat. No.: B12673819
CAS No.: 85376-06-3
M. Wt: 302.4 g/mol
InChI Key: GHEGJIFLIHDVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate, also known as dodecanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, is a chemical compound with the molecular formula C17H34O5. It is an ester derived from lauric acid and a hydroxymethyl-substituted alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate typically involves the esterification of lauric acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with immobilized lipase enzymes to catalyze the reaction efficiently. The use of enzymatic catalysts is preferred due to their high selectivity and mild reaction conditions, which minimize side reactions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary alcohols.

    Substitution: Produces ethers or amines.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing lauric acid and the corresponding alcohol. Lauric acid is known for its antimicrobial properties, which can disrupt microbial cell membranes and inhibit their growth. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a different ester group.

    Lauric acid: The parent acid of the ester.

    3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol: The alcohol component of the ester.

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable emulsions and its biocompatibility make it valuable in various applications, particularly in the pharmaceutical and cosmetic industries.

Properties

CAS No.

85376-06-3

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] dodecanoate

InChI

InChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-16(20)21-15-17(2,13-18)14-19/h18-19H,3-15H2,1-2H3

InChI Key

GHEGJIFLIHDVPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)(CO)CO

Origin of Product

United States

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